Cas no 879-65-2 (quinoxaline-2-carboxylic acid)

quinoxaline-2-carboxylic acid structure
quinoxaline-2-carboxylic acid structure
Nom du produit:quinoxaline-2-carboxylic acid
Numéro CAS:879-65-2
Le MF:C9H6N2O2
Mégawatts:174.156141757965
MDL:MFCD00012334
CID:40181
PubChem ID:96695

quinoxaline-2-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 2-Quinoxalinecarboxylic acid
    • quinoxaline-2-carboxylicacid
    • 2-QUINOXALINECARBOXYLIC ACID (KG LEVEL)
    • NSC86873
    • Quinoxaline-2-carboxylic acid
    • 2-Quinoxalinecarboxylicacid
    • 2-Carboxyquinoxaline
    • M5OE8SN42M
    • 2-QCA
    • PubChem9776
    • quinoxalinecarboxylic acid
    • quinoxaline carboxylic acid
    • NCIOpen2_001193
    • 2-quinoxaline carboxylic acid
    • MLS000056026
    • KSC448M8L
    • UPUZGXILYFKSGE-UHFFFAOYSA-N
    • HMS2379P19
    • NSC 86873
    • BDBM50518654
    • FT-0602831
    • SY002404
    • FT-0687559
    • CHEMBL151797
    • AS-5295
    • DTXSID80236688
    • MFCD00012334
    • UNII-M5OE8SN42M
    • SMR000068509
    • C18624
    • NSC-86873
    • F2158-0310
    • 879-65-2
    • AM20070439
    • Q0081
    • CS-W002071
    • Q27283516
    • W-204001
    • CL1016
    • NS00040640
    • AC-2651
    • 2-Quinoxalinecarboxylic acid, 97%
    • EU-0066606
    • VU0118494-2
    • SCHEMBL354679
    • EN300-12790
    • AKOS000270312
    • 2-quinoxalinecarboxylate
    • STL558240
    • DTXCID10159179
    • DB-006218
    • BBL104226
    • ALBB-023929
    • quinoxaline-2-carboxylic acid
    • MDL: MFCD00012334
    • Piscine à noyau: 1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
    • La clé Inchi: UPUZGXILYFKSGE-UHFFFAOYSA-N
    • Sourire: O=C(C1C=NC2C(=CC=CC=2)N=1)O

Propriétés calculées

  • Qualité précise: 174.04300
  • Masse isotopique unique: 174.043
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 1
  • Complexité: 208
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 63.1
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 1.6
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Pas encore déterminé
  • Dense: 1.4210
  • Point de fusion: 209°C(lit.)
  • Point d'ébullition: 355.1 °C at 760 mmHg
  • Point d'éclair: 168.6℃
  • Le PSA: 63.08000
  • Le LogP: 1.32800
  • Solubilité: Pas encore déterminé

quinoxaline-2-carboxylic acid Informations de sécurité

  • Symbolisme: GHS07
  • Provoquer:Avertissement
  • Mot signal:Warning
  • Description des dangers: H315,H319,H335
  • Déclaration d'avertissement: P261,P305+P351+P338
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: S26-S37/39
  • Identification des marchandises dangereuses: Xi
  • Conditions de stockage:Sealed in dry,2-8°C
  • Terminologie du risque:R36/37/38
  • Niveau de danger:IRRITANT

quinoxaline-2-carboxylic acid Données douanières

  • Code HS:29339900

quinoxaline-2-carboxylic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
BAI LING WEI Technology Co., Ltd.
249624-500MG
2-Quinoxalinecarboxylic acid, 97%
879-65-2 97%
500MG
¥ 65 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045558-25g
Quinoxaline-2-carboxylic acid
879-65-2 98%
25g
¥196.00 2024-04-27
abcr
AB467464-1 g
Quinoxaline-2-carboxylic acid, 95%; .
879-65-2 95%
1g
€72.90 2023-07-18
TRC
Q765265-1g
2-Quinoxalinecarboxylic Acid
879-65-2
1g
$ 213.00 2023-09-06
TRC
Q765265-25g
2-Quinoxalinecarboxylic Acid
879-65-2
25g
$1229.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
Q004A-25g
quinoxaline-2-carboxylic acid
879-65-2 97%
25g
¥221.0 2022-05-30
eNovation Chemicals LLC
D210694-1g
2-Quinoxalinecarboxylic acid
879-65-2 97%
1g
$185 2024-05-24
eNovation Chemicals LLC
D389417-100g
2-Quinoxalinecarboxylic acid
879-65-2 97%
100g
$510 2024-05-24
Life Chemicals
F2158-0310-0.5g
quinoxaline-2-carboxylic acid
879-65-2 95%+
0.5g
$19.0 2023-09-06
Life Chemicals
F2158-0310-10g
quinoxaline-2-carboxylic acid
879-65-2 95%+
10g
$84.0 2023-09-06

quinoxaline-2-carboxylic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Benzyl alcohol Solvents: Glycerol
1.2 Reagents: Ammonium sulfate ,  Ammonium chloride
Référence
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 °C; 40 °C → 60 °C; 3 h, 60 °C; 60 °C; 30 min, 60 °C; 30 min, 60 °C → reflux; reflux → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  18 h, acidified, 4 °C
Référence
Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors
Platte, Simon; et al, ChemMedChem, 2021, 16(24), 3672-3690

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  1 h, 80 °C
Référence
An efficient synthesis and biological activity of quinoxaline-2-carboxylic acid and its derivatives
Kumar, Navneet; et al, Journal of Applicable Chemistry (Lumami, 2013, 2(2), 143-149

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrochloric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9
Référence
Development of reference materials of 2-quinoxalinecarboxylic acid
Zhou, Bo; et al, Huaxue Shiji, 2016, 38(1), 55-58

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Référence
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Hydrochloric acid
Référence
Certain properties of 1-oxo-4-hydroxypyridazino[4,5-6]quinoxaline
Koksharova, T. G.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1977, (3), 402-6

Synthetic Routes 7

Conditions de réaction
1.1 Solvents: Acetic acid ;  rt → 80 °C; 18 h, 80 °C; 80 °C → rt; 4 h, rt → 4 °C
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 °C; 40 °C → 60 °C; 3 h, 60 °C; 60 °C; 30 min, 60 °C; 30 min, 60 °C → reflux; reflux → 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  18 h, acidified, 4 °C
Référence
Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors
Platte, Simon; et al, ChemMedChem, 2021, 16(24), 3672-3690

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Référence
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 min, 40 °C; 3 h, 40 °C → 60 °C; 30 min, 60 °C; 45 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Quinoxaline-2-carboxamides. Synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists
Mahesh, Radhakrishnan; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2011, 26(5), 610-615

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Water ;  80 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  60 °C
Référence
Aromatic heterocyclic esters of podophyllotoxin exert anti-MDR activity in human leukemia K562/ADR cells via ROS/MAPK signaling pathways
Zhang, Lei; et al, European Journal of Medicinal Chemistry, 2016, 123, 226-235

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Selenium dioxide Solvents: Xylene
Référence
Oxidation of 2,3-dimethylquinoxaline and 2,4-dimethylquinazoline with selenium dioxide
Kepez, Mustafa, Monatshefte fuer Chemie, 1989, 120(2), 127-30

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium dithionite Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Référence
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetic anhydride ;  18 h, 125 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Référence
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Référence
Biocatalytic oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid
Wong, John W.; et al, Organic Process Research & Development, 2002, 6(4), 477-481

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  12 h, 110 °C
Référence
Water-Mediated C-H Cyanation of Quinoxalin-2(1H)-ones and Quinoxalines Under Visible-Light Conditions
Badhani, Gaurav; et al, ChemistrySelect, 2023, 8(27),

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
Référence
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Référence
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 h, 60 °C; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid
Référence
Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression
Mahesh, Radhakrishnan; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6773-6776

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Water ;  heated
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  60 °C
Référence
Acetonitrile-Vapor-Induced Color and Luminescence Changes in a Cyclometalated Heteroleptic Iridium Complex
Liu, Zhiwei; et al, Inorganic Chemistry, 2008, 47(18), 8025-8030

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, 40 °C
2.2 Reagents: Hydrogen peroxide Solvents: Water ;  0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
Référence
An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid
Harms, Arthur E., Organic Process Research & Development, 2004, 8(4), 666-669

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 h, 60 °C; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Antidepressant and anxiolytic-like effects of 4n, a novel 5-HT3 receptor antagonist using behaviour based rodent models
Kumar, Baldev; et al, Indian Journal of Experimental Biology, 2012, 50(9), 625-632

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  3 h, 60 °C; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Effect of a novel 5-HT3 receptor antagonist N-(3-Chloro-2-methylphenyl) quinoxalin-2-carboxamide, in corticosterone-induced depression-like behavior and oxidative stress in mice
Gupta, Deepali; et al, Steroids, 2015, 96, 95-102

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Titanium chloride (TiCl3)
2.1 Reagents: Hydrogen peroxide
Référence
Determination of carbadox-related residues in swine liver by gas chromatography/mass spectrometry with ion trap detection
Lynch, Martin J.; et al, Journal - Association of Official Analytical Chemists, 1991, 74(4), 611-18

Synthetic Routes 24

Conditions de réaction
1.1 Solvents: Water ;  2 h, reflux
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide ;  1 h, 80 °C
Référence
An efficient synthesis and biological activity of quinoxaline-2-carboxylic acid and its derivatives
Kumar, Navneet; et al, Journal of Applicable Chemistry (Lumami, 2013, 2(2), 143-149

quinoxaline-2-carboxylic acid Raw materials

quinoxaline-2-carboxylic acid Preparation Products

quinoxaline-2-carboxylic acid Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:879-65-2)quinoxaline-2-carboxylic acid
Numéro de commande:A10471
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:23
Prix ($):391.0

quinoxaline-2-carboxylic acid Littérature connexe

Articles recommandés

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:879-65-2)2-Quinoxalinecarboxylic acid
sfd5726
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:879-65-2)2-Quinoxalinecarboxylic acid
2469574
Pureté:98%
Quantité:Company Customization
Prix ($):Enquête